Cas no 2098012-24-7 (2-(Azidomethyl)-3-methylthiophene)
2-(Azidomethyl)-3-methylthiophene Chemical and Physical Properties
Names and Identifiers
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- 2-(azidomethyl)-3-methylthiophene
- 2-(Azidomethyl)-3-methylthiophene
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- Inchi: 1S/C6H7N3S/c1-5-2-3-10-6(5)4-8-9-7/h2-3H,4H2,1H3
- InChI Key: MLECNDUPLPRRJZ-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1CN=[N+]=[N-]
Computed Properties
- Exact Mass: 153.03606841 g/mol
- Monoisotopic Mass: 153.03606841 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 153.21
- XLogP3: 2.9
- Topological Polar Surface Area: 42.6
2-(Azidomethyl)-3-methylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A181541-100mg |
2-(Azidomethyl)-3-methylthiophene |
2098012-24-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A181541-500mg |
2-(Azidomethyl)-3-methylthiophene |
2098012-24-7 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A181541-1g |
2-(Azidomethyl)-3-methylthiophene |
2098012-24-7 | 1g |
$ 570.00 | 2022-06-08 | ||
| Enamine | EN300-1852160-0.05g |
2-(azidomethyl)-3-methylthiophene |
2098012-24-7 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1852160-0.1g |
2-(azidomethyl)-3-methylthiophene |
2098012-24-7 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1852160-0.25g |
2-(azidomethyl)-3-methylthiophene |
2098012-24-7 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1852160-0.5g |
2-(azidomethyl)-3-methylthiophene |
2098012-24-7 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1852160-1.0g |
2-(azidomethyl)-3-methylthiophene |
2098012-24-7 | 1.0g |
$1086.0 | 2023-07-10 | ||
| Enamine | EN300-1852160-2.5g |
2-(azidomethyl)-3-methylthiophene |
2098012-24-7 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1852160-5.0g |
2-(azidomethyl)-3-methylthiophene |
2098012-24-7 | 5.0g |
$3147.0 | 2023-07-10 |
2-(Azidomethyl)-3-methylthiophene Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-(Azidomethyl)-3-methylthiophene
Introduction to 2-(Azidomethyl)-3-methylthiophene (CAS No. 2098012-24-7)
2-(Azidomethyl)-3-methylthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 2098012-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This heterocyclic compound features a thiophene core substituted with an azidomethyl group at the 2-position and a methyl group at the 3-position, making it a versatile intermediate for synthetic applications.
The structural motif of 2-(Azidomethyl)-3-methylthiophene positions it as a valuable building block in the synthesis of more complex molecules. The presence of the azidomethyl group (–N₃–CH₂–) introduces reactivity that can be exploited for further functionalization, while the thiophene ring itself is known for its stability and electronic properties that make it useful in various chemical transformations.
In recent years, there has been growing interest in thiophene derivatives due to their applications in medicinal chemistry, particularly as scaffolds for drug development. The unique electronic characteristics of thiophene rings contribute to the biological activity of compounds derived from them, making them attractive for designing novel therapeutic agents. For instance, studies have shown that thiophene-based molecules exhibit properties relevant to antiviral, anticancer, and anti-inflammatory applications.
The azidomethyl functional group in 2-(Azidomethyl)-3-methylthiophene is particularly noteworthy for its role in cross-coupling reactions, such as the Sonogashira coupling or azide-alkyne cycloaddition. These reactions are pivotal in constructing complex molecular architectures and have been widely employed in the synthesis of natural products and pharmacologically active compounds. The ability to introduce an azido group at the 2-position of the thiophene ring provides chemists with a convenient handle for further derivatization, enabling the construction of diverse libraries of compounds.
Recent advancements in synthetic methodologies have highlighted the utility of 2-(Azidomethyl)-3-methylthiophene as a precursor in the development of novel materials. For example, researchers have explored its incorporation into organic semiconductors and conductive polymers, where thiophene derivatives are known to enhance charge transport properties. The azidomethyl group can be further modified through transition-metal-catalyzed reactions to introduce additional functionalities, making this compound a versatile tool in materials science.
The pharmaceutical industry has also leveraged 2-(Azidomethyl)-3-methylthiophene in the discovery of new drug candidates. Its structural features allow for interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy. A notable area of research has been its use in developing kinase inhibitors, where thiophene-based scaffolds have shown promise due to their ability to modulate enzyme activity effectively.
In addition to its synthetic utility, 2-(Azidomethyl)-3-methylthiophene has been studied for its potential applications in photodynamic therapy. The absorption properties of thiophene derivatives can be tuned to match specific wavelengths of light, enabling targeted photodamage of pathological tissues. The presence of an azidomethyl group provides additional opportunities for modifying the photophysical properties of these compounds through subsequent chemical transformations.
The synthesis of 2-(Azidomethyl)-3-methylthiophene typically involves multi-step organic transformations starting from commercially available precursors. Common strategies include halogenation followed by nucleophilic substitution or metal-catalyzed coupling reactions to introduce the desired substituents. The efficiency and scalability of these synthetic routes are crucial for industrial applications, and recent research has focused on optimizing these processes to improve yield and reduce waste.
From a computational chemistry perspective, understanding the reactivity and conformational preferences of 2-(Azidomethyl)-3-methylthiophene is essential for guiding experimental efforts. Molecular modeling studies have provided insights into how different substituents influence the electronic structure and reactivity of thiophene derivatives. These insights are particularly valuable for predicting regioselectivity in functionalization reactions and designing novel synthetic pathways.
The safety profile of 2-(Azidomethyl)-3-methylthiophene is another critical consideration in its application. While it is not classified as a hazardous material under standard conditions, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should minimize exposure to heat and light, which can affect stability and reactivity.
In conclusion,2-(Azidomethyl)-3-methylthiophene (CAS No. 2098012-24-7) is a multifaceted compound with broad utility across pharmaceutical chemistry and materials science. Its unique structural features enable diverse synthetic possibilities, making it an indispensable tool for researchers developing new drugs and advanced materials. As our understanding of its reactivity continues to evolve, so too will its applications in cutting-edge research endeavors.
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